molecular formula C29H48O2 B14262991 4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate CAS No. 135132-97-7

4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate

Cat. No.: B14262991
CAS No.: 135132-97-7
M. Wt: 428.7 g/mol
InChI Key: QSNFRDXSNBKANZ-UHFFFAOYSA-N
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Description

4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate is an organic compound that belongs to the class of substituted cyclohexanes It is characterized by a cyclohexane ring substituted with a butylphenyl group and a dodecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate typically involves the esterification of 4-butylphenol with 4-dodecylcyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: NaH, organolithium reagents, polar aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted cyclohexanes with various functional groups.

Scientific Research Applications

4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structural features, including the cyclohexane ring and the ester group, play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate: Characterized by a butylphenyl group and a dodecyl chain.

    4-Butylphenyl 4-hexylcyclohexane-1-carboxylate: Similar structure but with a shorter hexyl chain.

    4-Butylphenyl 4-octylcyclohexane-1-carboxylate: Similar structure but with an octyl chain.

Uniqueness

This compound is unique due to its longer dodecyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, melting point, and interactions with other molecules, making it suitable for specific applications that require these characteristics .

Properties

CAS No.

135132-97-7

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(4-butylphenyl) 4-dodecylcyclohexane-1-carboxylate

InChI

InChI=1S/C29H48O2/c1-3-5-7-8-9-10-11-12-13-14-16-26-17-21-27(22-18-26)29(30)31-28-23-19-25(20-24-28)15-6-4-2/h19-20,23-24,26-27H,3-18,21-22H2,1-2H3

InChI Key

QSNFRDXSNBKANZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)CCCC

Origin of Product

United States

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